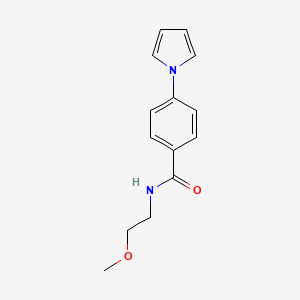
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the histamine H3 receptor. It has been extensively studied for its potential to treat various neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD.
作用機序
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a selective antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It plays a key role in the regulation of histamine release and neurotransmitter release. By blocking the histamine H3 receptor, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide increases the release of several neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are important for cognitive function.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to improve attention and memory in healthy human subjects. The biochemical and physiological effects of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide are primarily mediated by its action on the histamine H3 receptor.
実験室実験の利点と制限
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the histamine H3 receptor, which makes it an ideal tool for studying the role of the histamine H3 receptor in various neurological disorders. However, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has several limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.
将来の方向性
There are several future directions for the study of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide. One direction is to investigate its potential to treat other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to develop more potent and selective inhibitors of the histamine H3 receptor. Additionally, the development of novel drug delivery systems may overcome the limitations of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide such as poor solubility and short half-life.
合成法
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide can be synthesized using a series of chemical reactions. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with 3-pyridinecarboxylic acid to form the intermediate product. The intermediate product is then reacted with piperidine-4-carboxylic acid to obtain the final product, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide.
科学的研究の応用
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been extensively studied for its potential to treat various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to improve attention and memory in healthy human subjects.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-17-6-2-1-4-15(17)13-22-10-7-14(8-11-22)18(23)21-16-5-3-9-20-12-16/h1-6,9,12,14H,7-8,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBCYBUJRAWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)
![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)

![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)
![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)

![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)

![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)